

Physical properties of 3-Bromo-2-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-2-(methylsulfonyl)pyridine
Cat. No.:	B3032179

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Bromo-2-(methylsulfonyl)pyridine**

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3-Bromo-2-(methylsulfonyl)pyridine** (CAS No: 1209459-95-9).^[1] As a key intermediate in medicinal and agrochemical research, a thorough understanding of its characteristics is essential for its effective application. This document consolidates available data on its molecular structure, physicochemical parameters, and spectral signatures. Furthermore, it outlines established protocols for its synthesis and characterization, and provides critical safety and handling information based on analogous chemical structures. This guide is intended for researchers, chemists, and professionals in drug development who utilize substituted pyridines in complex molecular synthesis.

Chemical Identity and Molecular Structure

3-Bromo-2-(methylsulfonyl)pyridine is a halogenated pyridine derivative featuring a methylsulfonyl group at the 2-position and a bromine atom at the 3-position. The presence of the strongly electron-withdrawing sulfonyl group and the halogen significantly influences the electronic properties and reactivity of the pyridine ring, making it a versatile building block in organic synthesis.

Molecular Identifiers:

- IUPAC Name: **3-bromo-2-(methylsulfonyl)pyridine**
- CAS Number: 1209459-95-9[\[1\]](#)
- Molecular Formula: C₆H₆BrNO₂S[\[2\]](#)
- InChI: 1S/C6H6BrNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3[\[3\]](#)
- InChIKey: BFARUAGWJVGGMV-UHFFFAOYSA-N[\[3\]](#)
- SMILES: CS(=O)(=O)C1=C(C=CC=N1)Br[\[3\]](#)

Caption: 2D Molecular Structure of **3-Bromo-2-(methylsulfonyl)pyridine**.

Physicochemical Properties

The physical properties of **3-Bromo-2-(methylsulfonyl)pyridine** are summarized below. It is important to note that several of these values are predicted based on computational models due to a lack of extensive experimental data in publicly available literature.

Property	Value	Source / Comment
Molecular Weight	236.09 g/mol	[2]
Monoisotopic Mass	234.93027 Da	[3]
Appearance	Solid (typical for similar compounds)	Inferred from structure
Boiling Point	380.3 ± 42.0 °C	Predicted [2][4]
Density	1.678 ± 0.06 g/cm ³	Predicted [2][4]
Solubility	No data available	Expected to be soluble in polar aprotic solvents like DMSO, DMF, and chlorinated solvents.
Storage Temperature	Room Temperature	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **3-Bromo-2-(methylsulfonyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methyl group protons. The electron-withdrawing nature of the bromo and methylsulfonyl substituents will cause the aromatic protons to appear in the downfield region (typically δ 7.0-9.0 ppm). The methyl protons of the sulfonyl group will appear as a sharp singlet, typically in the δ 3.0-3.5 ppm region. A ^1H NMR spectrum is available for reference.[5]
- ^{13}C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms. The pyridine ring carbons are expected between δ 120-160 ppm. The carbon atom attached to the sulfonyl group (C2) will be significantly deshielded. The methyl carbon of the sulfonyl group is expected to resonate around δ 40-45 ppm. While specific experimental data is not readily available, reference spectra for similar compounds can be consulted.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands for **3-Bromo-2-(methylsulfonyl)pyridine** are expected at:

- $\sim 3100\text{-}3000\text{ cm}^{-1}$: C-H stretching of the aromatic pyridine ring.
- $\sim 1580\text{-}1450\text{ cm}^{-1}$: C=C and C=N stretching vibrations characteristic of the pyridine ring.
- $\sim 1350\text{-}1300\text{ cm}^{-1}$ & $\sim 1160\text{-}1140\text{ cm}^{-1}$: Asymmetric and symmetric S=O stretching vibrations, respectively. These are strong and characteristic bands for sulfones.[9]
- $\sim 800\text{-}600\text{ cm}^{-1}$: C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of

nearly equal intensity).

Adduct	Calculated m/z
[M+H] ⁺	235.93755
[M+Na] ⁺	257.91949
[M-H] ⁻	233.92299

Data sourced from predicted values.[\[3\]](#)

Reactivity and Applications

The methylsulfonyl group at the C2 position of the pyridine ring is a potent electron-withdrawing group and can also function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[\[10\]](#) This reactivity profile makes **3-Bromo-2-(methylsulfonyl)pyridine** a valuable intermediate for introducing the substituted pyridine moiety into larger, more complex molecules. It is primarily utilized as a building block in the synthesis of pharmacologically active compounds, such as selective cyclooxygenase-2 (COX-2) inhibitors, and in the development of novel agrochemicals.[\[11\]](#)

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for **3-Bromo-2-(methylsulfonyl)pyridine**. The following information is based on the known hazards of analogous compounds, such as other bromopyridines, and should be used as a guideline. A thorough risk assessment should be conducted before handling.

- Hazard Identification: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation or damage. May cause respiratory irritation.[\[12\]](#)
- Personal Protective Equipment (PPE): Handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from heat, sparks, and open flames.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
 - Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Experimental Protocols

Proposed Synthesis

A direct, published synthesis for **3-Bromo-2-(methylsulfonyl)pyridine** is not readily available. However, a plausible two-step synthetic route can be proposed based on established transformations of pyridine derivatives. This route involves the oxidation of a thioether precursor followed by electrophilic bromination.

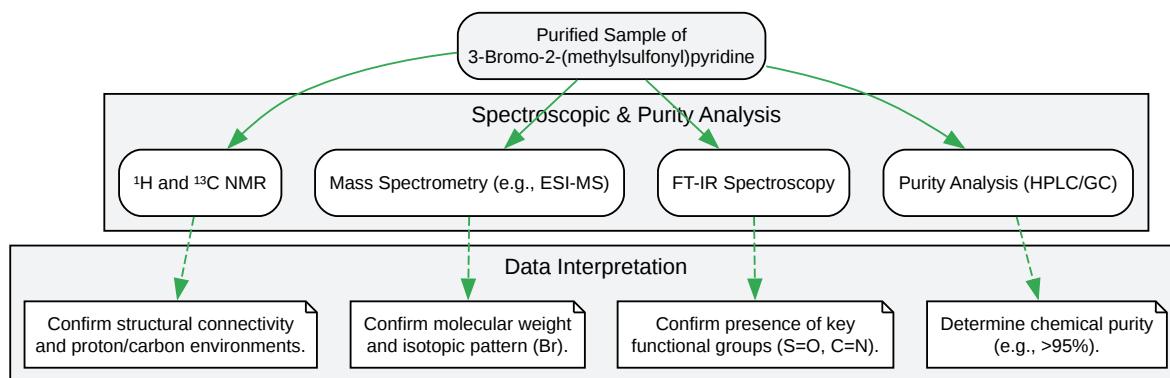
[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Oxidation of 2-(Methylthio)pyridine to 2-(Methylsulfonyl)pyridine This protocol is adapted from a standard procedure for oxidizing thioethers.[9][13]

- Dissolve 2-(methylthio)pyridine (1 equivalent) in glacial acetic acid.
- Cool the solution in an ice-water bath.

- Add 30% hydrogen peroxide (H_2O_2) (2.2-2.5 equivalents) dropwise, maintaining the temperature below 20°C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- Carefully quench the reaction by pouring it into a cold, saturated solution of sodium bisulfite to destroy excess peroxide.
- Neutralize the solution with a saturated sodium bicarbonate solution.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(methylsulfonyl)pyridine.


Step 2: Bromination of 2-(Methylsulfonyl)pyridine This protocol is based on modern methods for the bromination of electron-deficient pyridine rings.[\[14\]](#)

- Dissolve 2-(methylsulfonyl)pyridine (1 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile).
- Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55-1.1 equivalents). The addition of a catalytic amount of an acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) may accelerate the reaction.
- Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor its progress by TLC or GC-MS.
- Upon completion, dilute the reaction mixture with the solvent and wash with an aqueous solution of sodium thiosulfate to remove unreacted bromine, followed by a wash with saturated sodium bicarbonate solution.
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford pure **3-Bromo-2-(methylsulfonyl)pyridine**.

Analytical Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a standard analytical workflow.

[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridine, 3-bromo-2-(methylsulfonyl)- | 1209459-95-9 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. PubChemLite - 3-bromo-2-(methylsulfonyl)pyridine (C₆H₆BrNO₂S) [pubchemlite.lcsb.uni.lu]

- 4. Pyridine, 3-bromo-2-(methylsulfonyl)- CAS#: 1209459-95-9 [m.chemicalbook.com]
- 5. Pyridine, 3-bromo-2-(methylsulfonyl)-(1209459-95-9) 1H NMR spectrum [chemicalbook.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 13C NMR spectrum [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-Bromo-2-methylpyridine | C6H6BrN | CID 1201003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 14. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical properties of 3-Bromo-2-(methylsulfonyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3032179#physical-properties-of-3-bromo-2-methylsulfonyl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com